{N},{N}'-(pyridin-4-ylmethylene)diacetamide
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Overview
Description
{N},{N}'-(pyridin-4-ylmethylene)diacetamide is an organic compound that features a pyridine ring substituted with a methylene bridge and two acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {N},{N}'-(pyridin-4-ylmethylene)diacetamide typically involves the reaction of pyridine-4-carboxaldehyde with diacetamide under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, including precise control of temperature, pressure, and reactant concentrations, to maximize yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
{N},{N}'-(pyridin-4-ylmethylene)diacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted pyridine derivatives.
Scientific Research Applications
{N},{N}'-(pyridin-4-ylmethylene)diacetamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its use in drug design and development.
Industry: It is utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {N},{N}'-(pyridin-4-ylmethylene)diacetamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing their reactivity and stability. The molecular pathways involved may include coordination with transition metals, hydrogen bonding, and π-π interactions with aromatic systems.
Comparison with Similar Compounds
Similar Compounds
- {N},{N}'-(pyridin-2-ylmethylene)diacetamide
- {N},{N}'-(pyridin-3-ylmethylene)diacetamide
- {N},{N}'-(pyridin-4-ylmethylene)diacetamide
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and binding properties. Compared to its isomers, this compound may exhibit different coordination behavior and stability, making it suitable for specific applications in catalysis and materials science.
Properties
IUPAC Name |
N-[acetamido(pyridin-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-7(14)12-10(13-8(2)15)9-3-5-11-6-4-9/h3-6,10H,1-2H3,(H,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPKFGWPUUUGGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=NC=C1)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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